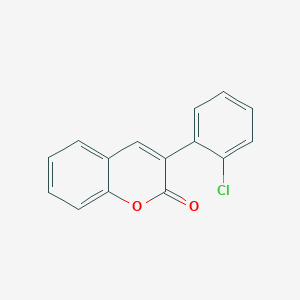

3-(2-Chlorophenyl)chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJRAGZSWYBHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Chromen 2 One Systems

Electrophilic Aromatic Substitution Patterns on Chromen-2-one Scaffolds

The coumarin (B35378) nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the α,β-unsaturated lactone. However, the benzene (B151609) ring of the coumarin scaffold can undergo substitution, with the position of attack being influenced by the existing substituents. For 3-phenylcoumarins, the substitution pattern is complex, as both the coumarin's benzene ring and the 3-phenyl ring are potential sites for electrophilic attack.

Nitration of 3-arylcoumarins, for instance, can lead to a variety of products. researchgate.netnih.gov When 6-nitrocoumarin is nitrated, a 3,6-dinitrocoumarin can be obtained. scispace.com The presence of a nitro group at the 3-position makes the lactone ring susceptible to cleavage by alkali. scispace.com In the case of 3-phenylcoumarin (B1362560) itself, the absence of strong activating groups on either aromatic ring can make electrophilic substitution challenging. unica.it For example, attempts to brominate unsubstituted 3-phenylcoumarin with N-bromosuccinimide (NBS) may not result in aromatic substitution. unica.itthieme-connect.com Instead, if an alkyl group is present on the coumarin ring, benzylic halogenation might occur. unica.it

The reactivity towards electrophilic substitution is highly dependent on the specific reaction conditions and the presence of activating or deactivating groups on the scaffold. nih.govscispace.com For 3-(2-Chlorophenyl)chromen-2-one, the chloro-substituent on the 3-phenyl ring is an ortho, para-director, albeit a deactivating one, which would influence the position of any substitution on that ring.

Table 1: Electrophilic Aromatic Substitution Reactions on Coumarin Scaffolds

| Reactant | Reagent | Product | Reference |

| 6-Nitrocoumarin | Nitrating agent | 3,6-Dinitrocoumarin | scispace.com |

| 3-Phenylcoumarin | N-Bromosuccinimide | No aromatic substitution | unica.itthieme-connect.com |

| 6-Methyl-3-phenylcoumarin | N-Bromosuccinimide | 6-Bromomethyl-3-phenylcoumarin | unica.it |

Nucleophilic Substitution Reactions and Derivative Formation

The electrophilic nature of the carbon-halide bond allows for nucleophilic substitution reactions. ksu.edu.sa The coumarin scaffold itself has electrophilic centers that can be attacked by nucleophiles. The C4 position, being β to the carbonyl group, is susceptible to Michael addition. The carbonyl carbon of the lactone can also be a site of nucleophilic attack, potentially leading to ring-opening of the lactone. scispace.com

In the context of 3-halocoumarins, nucleophilic substitution at the 3-position can occur, although this can be followed by a Perkin rearrangement. smolecule.compsu.edu For this compound, the chlorine atom on the phenyl ring is generally unreactive towards typical nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions.

However, the coumarin core can be modified through reactions with nucleophiles. For example, 3-(bromoacetyl)-2H-chromen-2-one readily undergoes nucleophilic displacement of the bromide, serving as a versatile precursor for a variety of derivatives. mdpi.comnih.gov This reactivity highlights the potential for introducing nucleophiles to the coumarin system at a position adjacent to the 3-aryl ring.

Heterocyclization Reactions Involving Chromen-2-one Moieties

The chromen-2-one scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. By introducing appropriate functional groups onto the coumarin core, subsequent cyclization reactions can lead to the formation of fused or appended heterocyclic rings.

Pyrazole (B372694) rings can be constructed from coumarin precursors through several synthetic routes. A common method involves the reaction of a 1,3-dicarbonyl compound derived from a coumarin with a hydrazine (B178648) derivative. scirp.orgnih.gov For example, 3-acetyl-2H-chromen-2-ones can be reacted with phenylhydrazine (B124118) to form a phenylhydrazone, which upon treatment with a Vilsmeier-Haack reagent, yields 3-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one derivatives. researchgate.net

Another approach involves the cyclization of chalcones derived from 3-acetyl-2H-chromen-2-one. These coumarin-based chalcones react with phenylhydrazine to afford 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-ones. tandfonline.com Furthermore, 3-(2-bromoacetyl)-2H-chromen-2-one can be used to synthesize pyrazole derivatives. mdpi.comnih.gov This reactive intermediate can be converted to other key intermediates that then undergo cyclization with hydrazines. mdpi.com

Table 2: Synthesis of Pyrazole Derivatives from Chromen-2-one Precursors

| Chromen-2-one Precursor | Reagents | Product Type | Reference |

| 3-Acetyl-2H-chromen-2-one | Phenylhydrazine, Vilsmeier-Haack reagent | 3-(1-Phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one | researchgate.net |

| 3-[(2E)-3-(Substituted phenyl)prop-2-enoyl]-2H-chromen-2-one | Phenylhydrazine | 3-[3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | tandfonline.com |

| 3-(2-Bromoacetyl)-2H-chromen-2-one derived intermediates | Hydrazine hydrate, Phenylhydrazine | Pyrazole derivatives | mdpi.comnih.gov |

The synthesis of pyran and pyridine (B92270) rings fused or attached to a coumarin scaffold can be achieved through multicomponent reactions. researchgate.netnih.gov For instance, the reaction of 3-acetyl-2H-chromen-2-one with various aromatic aldehydes and a source of ammonia (B1221849) can lead to the formation of substituted pyridine derivatives. chemmethod.com

Similarly, pyran derivatives can be synthesized from coumarin precursors. The multicomponent reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with aromatic aldehydes and malononitrile (B47326) in the presence of a base like triethylamine (B128534) can yield pyran derivatives. mdpi.comnih.gov If ammonium (B1175870) acetate (B1210297) is used as the catalyst instead of triethylamine, the reaction can be directed towards the formation of pyridine derivatives. mdpi.comnih.gov These reactions provide a versatile platform for creating a library of coumarin-based pyran and pyridine heterocycles. jst.go.jp

Table 3: Synthesis of Pyran and Pyridine Derivatives from Chromen-2-one

| Chromen-2-one Precursor | Reagents | Product Type | Reference |

| 3-Acetyl-2H-chromen-2-one | Aromatic aldehydes, Ethyl acetoacetate, Ammonium acetate | Substituted Pyridin-2(1H)-one | chemmethod.com |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Aromatic aldehydes, Malononitrile, Triethylamine | Pyran derivatives | mdpi.comnih.gov |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Aromatic aldehydes, Malononitrile, Ammonium acetate | Pyridine derivatives | mdpi.comnih.gov |

Thiazole (B1198619) and thiophene (B33073) heterocycles can also be synthesized using coumarin-based starting materials. The Hantzsch thiazole synthesis is a classic method that can be adapted for this purpose. bepls.com For example, 3-(2-bromoacetyl)-2H-chromen-2-one is a key intermediate that reacts with thiourea (B124793) or substituted thioureas to form 3-(2-aminothiazol-4-yl)-2H-chromen-2-one derivatives. ekb.egekb.egfrontiersin.org This reaction can be carried out under various conditions, including mechanochemical synthesis, which is a green chemistry approach. clockss.org

Thiophene derivatives can be synthesized via the Gewald reaction. acgpubs.org This reaction typically involves the condensation of a ketone, a cyanoacetic ester, and elemental sulfur in the presence of a base. By using a coumarin derivative as the ketone component, thiophenes fused or attached to the coumarin scaffold can be obtained. mdpi.comresearchgate.net For example, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with elemental sulfur and either malononitrile or ethyl cyanoacetate (B8463686) yields thiophene derivatives. mdpi.com

Table 4: Synthesis of Thiazole and Thiophene Derivatives from Chromen-2-one

| Chromen-2-one Precursor | Reagents | Product Type | Reference |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiosemicarbazide, Aromatic aldehydes | Thiazole derivatives | clockss.org |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiourea/Substituted thioureas | 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one derivatives | ekb.egekb.eg |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Elemental sulfur, Malononitrile/Ethyl cyanoacetate | Thiophene derivatives | mdpi.com |

Functional Group Interconversions on the Chromen-2-one Scaffold

The this compound molecule offers several possibilities for functional group interconversions. The lactone ring, for example, can be hydrolyzed under basic conditions, leading to the corresponding carboxylic acid. scispace.com The chloro-substituent on the 3-phenyl ring can potentially be modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, although this would require specific catalytic systems.

Furthermore, other functional groups that might be introduced onto the coumarin scaffold can undergo a wide range of transformations. For instance, a nitro group, which can be introduced via electrophilic nitration, can be reduced to an amino group, providing a handle for further derivatization. researchgate.netnih.gov Similarly, an acetyl group, often used as a precursor for heterocyclization, can be subjected to various condensation and addition reactions. The versatility of these functional group interconversions allows for the synthesis of a diverse array of this compound derivatives with tailored properties.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidating the Influence of Substitution Patterns on Molecular Function

Impact of Halogenation on Electronic Properties and Molecular Interactions

The presence of a chlorine atom on the phenyl ring of 3-(2-Chlorophenyl)chromen-2-one significantly influences its electronic properties. Halogens, being electronegative, can alter the electron distribution within the molecule, which in turn affects its ability to interact with biological targets. nih.gov This alteration can impact various non-covalent interactions, such as hydrogen bonds and π-stacking, which are fundamental to molecular recognition and binding. researchgate.netrsc.org

Computational studies on coumarin (B35378) derivatives have demonstrated that substitutions can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. bohrium.comresearchgate.netmdpi.comunica.it These modifications are indicative of changes in the molecule's reactivity and stability. For instance, the introduction of a halogen can lead to a more stable and harder molecule, as indicated by a larger HOMO-LUMO energy gap. researchgate.net The specific impact of the 2-chloro substitution on the electronic and optical properties of the 3-phenylcoumarin (B1362560) scaffold is a key area of investigation for understanding its unique molecular behavior. bohrium.comresearchgate.netmdpi.comunica.it

Interactive Data Table: Impact of Substitution on Coumarin Properties

| Compound | Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Coumarin | None | -6.54 | -1.78 | 4.76 |

| 3-Phenylcoumarin | 3-Phenyl | -6.21 | -2.01 | 4.20 |

| Halogenated Coumarin | Halogen | Varies | Varies | Generally Increased |

Positional Isomerism and Structural Modulations on Activity

The position of the chloro substituent on the phenyl ring is a critical factor in determining the biological activity of the compound. Isomerism, where compounds have the same molecular formula but different arrangements of atoms, can lead to vastly different biological outcomes. solubilityofthings.com Even subtle changes in the location of a functional group can alter the molecule's shape and its fit within a biological receptor. solubilityofthings.com

For instance, studies on halogenated 3-phenylcoumarins have shown that the position of the halogen atom can influence the compound's selectivity as an enzyme inhibitor. nih.gov While direct studies on the positional isomers of this compound are limited, research on related flavonoid structures indicates that the substitution pattern on the B-ring (the phenyl ring in this case) plays a vital role in their neuroprotective and antioxidant activities. The specific placement of substituents affects how the molecule interacts with its biological target, thereby modulating its activity.

Mechanistic Investigations of Molecular Interactions

Understanding the mechanisms through which this compound interacts with biological systems is crucial for elucidating its function. This involves studying its interactions with enzymes, receptors, and other biomolecules.

Enzyme Inhibition Mechanism Studies of Chromen-2-one Derivatives

Derivatives of chromen-2-one have been extensively studied as enzyme inhibitors. The 3-phenylcoumarin scaffold is recognized as a promising framework for developing potent inhibitors for various enzymes, including monoamine oxidase B (MAO-B). nih.govfrontiersin.org The mechanism of inhibition can vary, with some compounds acting as competitive, noncompetitive, or uncompetitive inhibitors. youtube.com

Ligand-Receptor Binding Affinity Research

The binding affinity of a ligand for its receptor is a key determinant of its biological effect. Research on 3-phenylcoumarin derivatives has explored their binding to various receptors, including those for steroid hormones. The 3-phenylcoumarin ring system is thought to engage in hydrophobic packing within the active sites of these receptors, similar to steroidal compounds. researchgate.net The introduction of polar substituents, such as halogens, can further enhance binding through specific interactions. researchgate.net

Molecular docking studies are a valuable tool for predicting the binding affinity and orientation of a ligand within a receptor's active site. Such studies on coumarin-based compounds have been used to estimate the binding strength and identify key interactions with residues of target proteins. researchgate.netniscpr.res.inmdpi.comresearchgate.net For this compound, computational approaches can provide insights into its potential binding affinity for various receptors, guiding further experimental validation.

Molecular Recognition and Intermolecular Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The study of these interactions is fundamental to understanding how this compound recognizes and binds to its biological targets. The supramolecular assembly of molecules is largely dependent on interactions such as aromatic π-stacking and hydrogen bonds. researchgate.net

The presence of the chlorine atom in this compound can lead to halogen bonding, a specific type of non-covalent interaction that can play a significant role in molecular recognition and the stability of ligand-receptor complexes. rsc.org Theoretical calculations have shown a synergistic effect between π-interactions and halogen bonds in controlling molecular arrangement. rsc.org Hirshfeld surface analysis is a computational tool used to explore and quantify these intermolecular interactions within a crystal structure, providing a detailed picture of how molecules pack and interact with each other. researchgate.net

Advanced Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecules and predict their properties. Methods like Density Functional Theory (DFT) have become central to these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely utilized to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. nih.gov For chromen-2-one analogues, DFT calculations, often using the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are performed to predict geometric parameters such as bond lengths and bond angles. researchgate.netchemijournal.com

These calculations confirm that the most stable geometry for chromen-2-one derivatives is typically a planar structure. ekb.eg The process involves optimizing the molecule's structure to find a minimum on the potential energy surface. ekb.eg The theoretical geometric parameters obtained from DFT calculations for related compounds are often found to be in good agreement with experimental data from X-ray crystallography. nih.gov

Below is a table showing representative optimized geometrical parameters for a related chalcone (B49325), (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, calculated using the DFT/B3LYP/6-311G(d,p) method. researchgate.net

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

| Bond Lengths | C1-C2 | 1.373 | Bond Angles | C2-C1-H1 | 119.8 |

| C1-H1 | 1.083 | C6-C1-H1 | 119.8 | ||

| C2-C3 | 1.405 | C1-C2-C3 | 120.5 | ||

| C3-C4 | 1.383 | C1-C2-H2 | 119.7 | ||

| C4-C5 | 1.398 | C3-C2-H2 | 119.7 | ||

| C5-C6 | 1.399 | C2-C3-C4 | 120.1 | ||

| C6-C1 | 1.402 | C2-C3-H3 | 119.9 | ||

| Data derived from studies on a related chalcone derivative. |

Conformational analysis is crucial for understanding the flexibility and dynamic nature of molecules. nih.gov Proteins and other biomolecules function by dynamically switching between different conformational sub-states. nih.gov The set of all possible conformations and their corresponding potential energies defines the molecule's conformational energy landscape. biorxiv.org

For analogues of 3-(2-Chlorophenyl)chromen-2-one, such as N-(chlorophenyl)pyridinecarboxamides, potential energy surface (PES) scans are performed to identify stable conformers (global minima) and the transition states that separate them. acs.org These analyses reveal the energy barriers to rotation around key single bonds, providing insight into the molecule's flexibility. The interaction between a ligand and its receptor is a dynamic process, and understanding the conformational energy landscape can reveal how a molecule might adapt its shape to fit into a binding site. nih.govtandfonline.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. science.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates that a molecule is more reactive and prone to charge transfer. jacsdirectory.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: ekb.egajchem-a.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I+A)/2

Chemical Hardness (η): η = (I-A)/2

Chemical Softness (S): S = 1/2η

Electrophilicity Index (ω): ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ)

For a related compound, 2-(4-fluorophenyl)-4H-chromen-4-one, the HOMO-LUMO energy gap was calculated to be 4.55 eV, suggesting that charge transfer can readily occur within the molecule. jacsdirectory.com Its high electrophilicity index (ω = 3.7394 eV) indicates it is a good electron acceptor. jacsdirectory.com

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-(4-fluorophenyl)-4H-chromen-4-one | -6.9147 | -2.3647 | 4.55 | jacsdirectory.com |

| 1,8-Naphthalic anhydride (B1165640) (in gas) | - | - | 4.065 | tandfonline.com |

| 1,8-Naphthalic anhydride (in water) | - | - | 3.962 | tandfonline.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.debiointerfaceresearch.com The MEP surface is plotted onto a constant electron density surface, with different colors representing different electrostatic potential values. scienceopen.com

The color scheme is typically interpreted as follows: scienceopen.comresearchgate.net

Red/Yellow/Orange: Regions of negative potential, rich in electrons. These are the most likely sites for electrophilic attack.

Blue: Regions of positive potential, electron-deficient. These are the most likely sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In studies of chromen-2-one analogues and other related structures, MEP maps reveal that the most negative potential is often localized on the carbonyl oxygen atom (C=O) and other electronegative atoms. jacsdirectory.comscienceopen.com The positive potential is typically found around the hydrogen atoms. scienceopen.com This information is crucial for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Intermolecular Interaction Analysis

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule (the molecule of interest).

This analysis generates several plots:

dnorm Surface: This surface maps the normalized contact distance, which highlights regions of close intermolecular contact. Strong interactions like hydrogen bonds appear as distinct red spots. nih.gov

Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can identify the characteristic flat regions associated with π-π stacking interactions. nih.gov

For coumarin (B35378) derivatives containing chlorophenyl groups, Hirshfeld analysis has revealed the importance of C-H···O and π-π stacking interactions in stabilizing the crystal structure. conicet.gov.ar The analysis of different contact types, such as C⋯C, O⋯H, and H⋯H, provides a detailed picture of the forces holding the molecules together in the solid state. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 27.5 |

| O···H/H···O | Varies |

| C···C (π-π stacking) | 13.7 |

| Data derived from Hirshfeld analysis of a related chalcone derivative. nih.gov |

Hydrogen Bonding Network Characterization in Solid State Structures

Detailed crystallographic studies providing specific information on the hydrogen bonding network of this compound in the solid state are not available in the public domain. However, analysis of closely related chromen-2-one derivatives allows for a general understanding of the types of interactions that likely stabilize its crystal structure.

In similar coumarin-based compounds, the crystal packing is often stabilized by a network of weak intermolecular hydrogen bonds. For instance, in the structure of 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole, weak C—H⋯O and C—H⋯Cl hydrogen bonds are observed, which link the molecules into two-dimensional sheets. iucr.orgorientjchem.org These sheets are further stacked and stabilized by π–π interactions. iucr.orgorientjchem.org Another related derivative, 3-{1-[2-(2-Chlorophenyl)hydrazinylidene]-2,2,2-trifluoroethyl}-7-diethylamino-2H-chromen-2-one, exhibits intramolecular N—H⋯O and N—H⋯Cl hydrogen bonds, while its crystal packing is stabilized by weak C—H⋯O interactions. iucr.orgresearchgate.net

The table below summarizes the types of hydrogen bonds observed in analogous compounds, which could be relevant for this compound.

| Interacting Atoms | Type of Interaction | Observed in Compound |

| C—H···O | Intermolecular Hydrogen Bond | 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole iucr.orgorientjchem.org |

| C—H···Cl | Intermolecular Hydrogen Bond | 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole iucr.orgorientjchem.org |

| N—H···O | Intramolecular Hydrogen Bond | 3-{1-[2-(2-Chlorophenyl)hydrazinylidene]-2,2,2-trifluoroethyl}-7-diethylamino-2H-chromen-2-one iucr.orgresearchgate.net |

| N—H···Cl | Intramolecular Hydrogen Bond | 3-{1-[2-(2-Chlorophenyl)hydrazinylidene]-2,2,2-trifluoroethyl}-7-diethylamino-2H-chromen-2-one iucr.orgresearchgate.net |

Computational Prediction of Structural Stability

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for predicting the structural stability of molecules. While specific DFT studies focused solely on this compound are not found in the surveyed literature, research on similar structures provides insight into how its stability might be computationally assessed.

For example, DFT calculations have been used to predict the relative stability and reactivity of the related compound, 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin. scielo.brscielo.brresearchgate.net These studies typically calculate global chemical reactivity descriptors such as total energy, chemical hardness, electronic chemical potential, and electrophilicity to understand the molecule's stability. scielo.brscielo.brresearchgate.net

In studies of dichlorinated chalcone and chromen isomers, DFT calculations (often using the B3LYP functional and a 6-311G(d,p) basis set) have been employed to determine the most stable conformations (e.g., s-cis vs. s-trans) and the stability ranking among different isomers. orientjchem.orgacs.orgnih.gov These calculations often account for steric hindrance and electronic effects to explain the stability order. nih.gov The stability of a conformer is determined by its total energy, with considerations for steric effects between substituents and field effects between functional groups. orientjchem.org

The following table outlines key parameters that would be calculated in a typical DFT study to predict the structural stability of this compound, based on studies of related molecules.

| Computational Parameter | Purpose | Relevance to Stability Prediction |

| Total Energy | Determine the ground state energy of the molecule. | Lower energy corresponds to higher thermodynamic stability. |

| Dihedral Angle | Define the orientation between the phenyl and chromene rings. | Identifies the most stable rotational conformation by minimizing steric hindrance. |

| HOMO-LUMO Energy Gap | Indicates electronic stability and chemical reactivity. | A larger energy gap generally implies higher stability and lower reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Higher hardness is associated with greater stability. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. | Provides insight into reactivity, which is inversely related to stability. |

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H-NMR Applications in Proton Environment Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. In the ¹H-NMR spectrum of 3-(2-Chlorophenyl)chromen-2-one, the aromatic protons of the coumarin (B35378) ring and the 2-chlorophenyl substituent resonate in the downfield region, typically between δ 7.28 and 7.83 ppm. nih.gov The singlet observed around δ 7.83 ppm is characteristic of the proton at the C4 position of the coumarin ring. nih.gov The signals for the protons on the 2-chlorophenyl group and the fused benzene (B151609) ring of the coumarin moiety appear as multiplets due to spin-spin coupling with neighboring protons. nih.gov

Table 1: ¹H-NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J in Hz) |

|---|---|---|

| This compound | Chloroform-d | 7.83 (s, 1H), 7.70 (td, J = 1.7, 1.0 Hz, 1H), 7.64–7.59 (m, 1H), 7.59–7.51 (m, 2H), 7.42–7.37 (m, 2H), 7.37–7.28 (m, 2H) nih.gov |

| 3-(3-Chlorophenyl)-2H-chromen-2-one | Chloroform-d | 7.83 (s, 1H), 7.70 (td, J = 1.7, 1.0 Hz, 1H), 7.64–7.59 (m, 1H), 7.59–7.51 (m, 2H), 7.42–7.37 (m, 2H), 7.37–7.28 (m, 2H) nih.gov |

| 6-Bromo-3-{3-(2-chlorophenyl)acryloyl} coumarin | DMSO-d6 | 6.82 (s,1H, C4-H), 6.86 (s, 1H, C5-H), 6.90-6.93 (m, 6H, Ar-H); 7.23 (d, 1H, CHα=CH); 8.21 (d, 1H, CH=CHβ) journalijar.com |

This table presents a summary of proton NMR data, showcasing the distinct signals that characterize the proton environments in the title compound and its derivatives.

13C-NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound displays a characteristic signal for the carbonyl carbon (C=O) of the lactone ring in the downfield region, around δ 160.15 ppm. nih.gov The carbon atoms of the aromatic rings appear in the range of δ 116.53 to 153.59 ppm. nih.gov The signal at approximately δ 116.53 ppm is assigned to the C8 of the coumarin ring, while the signal around δ 153.59 ppm corresponds to the C2 of the coumarin, which is attached to the oxygen atom. nih.gov The carbon attached to the chlorine atom in the phenyl ring also shows a distinct chemical shift.

Table 2: ¹³C-NMR Spectral Data for this compound and a Related Compound

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| This compound | Chloroform-d | 160.15, 153.59, 140.43, 136.35, 134.38, 131.82, 129.68, 128.89, 128.54, 128.05, 126.96, 126.74, 124.63, 119.37, 116.53 nih.gov |

| 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl) | CDCl3 | 173.9, 166.0, 154.7, 134.8, 131.9, 131.6, 131.1, 128.6, 128.5, 128.4, 127.2, 126.8, 121.9, 121.4, 119.2, 116.2, 64.2 iucr.org |

This table provides a comparative view of the carbon skeleton as revealed by ¹³C-NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration, typically observed around 1706-1733 cm⁻¹. journalijar.comchimicatechnoacta.ru The stretching vibrations of the aromatic C=C bonds are found in the region of 1544-1602 cm⁻¹. journalijar.comjocpr.com The C-Cl stretching vibration of the chlorophenyl group is also identifiable in the spectrum, usually in the fingerprint region. chimicatechnoacta.ru

Table 3: Key IR Absorption Bands for this compound and Related Structures

| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |

|---|---|---|

| 3-(2-chlorophenyl)-1-(coumarin-3-yl)prop-2-ene-1-one | KBr | 1710.05 and 1692.04 (C=O), 1544.52 (C=C), 1140.10 (C-O-C) jocpr.com |

| 6-Bromo-3-{3-(2-chlorophenyl)acryloyl} coumarin | KBr | 1733 (C=O, lactone), 1678 (C=O, aroyl), 1602-1519 (aromatic C=C), 655 (C-Br) journalijar.com |

| 3-(((2-chlorophenyl)thio)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one | KBr | 3312, 3064, 1676, 1621, 1568, 1496, 1450, 1431, 1396, 1335, 1299, 1273, 1220, 1191, 1169, 1147, 1105, 1070, 1033, 949, 912, 892, 854, 784, 757, 748, 734, 718, 678 rsc.org |

This table highlights the vibrational frequencies corresponding to the key functional groups, confirming the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate the compound from a mixture and to determine its molecular weight. In the mass spectrum of this compound obtained by GC-MS, the molecular ion peak (M⁺) is observed at m/z 256, which corresponds to the molecular weight of the compound. nih.gov The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at m/z 258, confirms the presence of a chlorine atom. nih.gov Common fragmentation patterns include the loss of a chlorine atom and the cleavage of the coumarin ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound, HRMS analysis confirms the molecular formula C₁₅H₉ClO₂ by providing a precise mass measurement that matches the calculated value. nih.gov For instance, the calculated mass for the protonated molecule [M+H]⁺ is 257.03638, and the experimentally found value is in close agreement. nih.gov

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | m/z (relative intensity %) or [M+H]⁺ |

|---|---|---|

| This compound | GC-MS (EI) | 256 (M⁺, 100), 228 (95), 165 (80) nih.gov |

| This compound | HRMS (EI) | [M+H]⁺ Calculated: 257.03638, Found: 257.03614 nih.gov |

| 6-Bromo-3-{3-(2-chlorophenyl)acryloyl} coumarin | HR-MS (EI+) | 389.96 (1.1%), 389.95 (9.73%) journalijar.com |

This table summarizes the mass spectrometry results, which are crucial for confirming the molecular weight and elemental composition of the title compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, etc.) in a compound. This data is crucial for calculating the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₅H₉ClO₂.

The experimental values obtained from elemental analysis are then compared to the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the synthesized compound. oup.comfrontiersin.org This analytical method is a standard procedure in the characterization of newly synthesized coumarin derivatives. researchgate.netfrontiersin.orgresearchgate.net

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 70.19 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.54 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.82 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.47 |

| Total | 256.69 | 100.00 |

Note: The data in this table is calculated based on the molecular formula and standard atomic weights. Experimental results from an elemental analyzer would be compared against these values.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation Determination

For coumarin derivatives, this technique is essential for:

Confirming Connectivity: It unambiguously verifies the bonding arrangement of the atoms, confirming the identity of the 3-arylcoumarin scaffold.

Determining Conformation: It reveals the preferred conformation of the molecule in the solid state, including the dihedral angle between the coumarin ring system and the substituted phenyl ring. nih.govresearchgate.net This angle is a critical parameter as it influences the molecule's planarity, which in turn affects its electronic and photophysical properties.

Analyzing Intermolecular Interactions: The crystal packing reveals non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces that stabilize the crystal structure. nih.govresearchgate.netnih.gov

In a study of a related compound, 3-{1-[2-(2-Chlorophenyl)hydrazinylidene]-2,2,2-trifluoroethyl}-7-diethylamino-2H-chromen-2-one, single-crystal X-ray analysis showed the dihedral angle between the coumarin ring and the chlorobenzene (B131634) ring to be 42.99 (9)°. nih.govresearchgate.net For other 3-arylcoumarins, these angles can vary significantly, influencing molecular planarity. The analysis also identified intramolecular hydrogen bonds that create stable ring structures within the molecule. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Coumarin Derivative

| Parameter | Value |

| Chemical Formula | C₂₁H₁₉ClF₃N₃O₂ |

| Molecular Weight | 437.84 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.940 (6) |

| b (Å) | 12.602 (9) |

| c (Å) | 20.233 (15) |

| V (ų) | 2025 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle (Coumarin/Chlorobenzene) | 42.99 (9)° |

Source: Data from the crystallographic study of 3-{1-[2-(2-Chlorophenyl)hydrazinylidene]-2,2,2-trifluoroethyl}-7-diethylamino-2H-chromen-2-one. nih.govresearchgate.net This table serves as an example of the detailed structural information obtained from single-crystal X-ray diffraction.

Photophysical Characterization for Fluorescent Probe Development Research

Coumarin derivatives are renowned for their excellent photophysical properties, which makes them highly valuable as fluorescent probes in various scientific fields. nih.govcdnsciencepub.com The photophysical characterization of this compound and its analogues involves studying their interaction with light, specifically their absorption and fluorescence emission properties.

Key photophysical properties investigated include:

Absorption and Emission Spectra: These spectra determine the wavelengths at which the molecule absorbs and emits light. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. Coumarins are often characterized by large Stokes shifts, which is a desirable feature for fluorescent probes as it minimizes self-absorption. nih.govacs.org

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. High quantum yields are crucial for the development of bright and sensitive fluorescent probes. nih.govnih.gov

Solvatochromism: This refers to the shift in absorption and emission spectra upon changing the polarity of the solvent. The study of solvatochromic effects provides insights into the changes in the dipole moment of the molecule upon excitation, indicating the presence of intramolecular charge transfer (ICT) states. cdnsciencepub.comchim.it A significant increase in the dipole moment in the excited state compared to the ground state is a common feature of many fluorescent coumarins. cdnsciencepub.comresearchgate.net

The electronic properties of the coumarin scaffold can be fine-tuned by introducing various substituents. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) at specific positions on the coumarin ring system can alter the HOMO-LUMO energy gap, leading to shifts in the absorption and emission wavelengths. nih.govchim.it For instance, a hydroxyl group at the 7-position, as in the related 7-Hydroxy-3-(2-chlorophenyl)-2H-chromen-2-one, plays a significant role in its fluorescent properties and its potential as a fluorescent probe. acs.org The development of new coumarin derivatives often focuses on strategically placing substituents to optimize their photophysical properties for specific applications, such as the detection of metal ions or biological molecules. nih.govchim.it

Table 3: Illustrative Photophysical Data for a Coumarin Derivative

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Cyclohexane | 350 | 400 | 3663 | 0.65 |

| Dioxane | 360 | 420 | 4115 | 0.72 |

| Acetonitrile | 370 | 440 | 4484 | 0.85 |

| Ethanol | 375 | 450 | 4685 | 0.88 |

Note: This table presents hypothetical but representative data for a generic coumarin derivative to illustrate the influence of solvent polarity on photophysical properties. Actual values for this compound would need to be experimentally determined.

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)chromen-2-one, and how are yields optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A conventional method involves refluxing 3-acetyl-2H-chromen-2-one with 2-chlorobenzaldehyde in ethanol using piperidine as a catalyst. Reaction progress is monitored via TLC, followed by neutralization, filtration, and recrystallization (yield: ~71%, m.p. 222–223°C) . Microwave-assisted synthesis under eco-friendly conditions (e.g., solvent-free or aqueous media) can enhance reaction efficiency, reducing time from hours to minutes while maintaining comparable yields .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- XRD for crystal structure determination. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 22.3701 Å, b = 6.8836 Å) are resolved using SHELX software .

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Antimicrobial efficacy is assessed via:

- Diffusion/dilution assays against Gram-positive bacteria (e.g., Bacillus subtilis ATCC 6633) .

- MIC (Minimum Inhibitory Concentration) determination in nutrient broth.

- Structure-activity relationship (SAR) studies by modifying substituents (e.g., nitro or hydroxyl groups) to enhance bioactivity .

Advanced Questions

Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculates global reactivity descriptors:

- Chemical hardness (η) and electrophilicity index (ω) to predict stability and reactivity .

- Molecular docking identifies potential enzyme targets (e.g., viral proteases or bacterial topoisomerases) by analyzing binding affinities .

Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) for optimized geometries.

Q. What strategies address low bioavailability or solubility in this compound derivatives?

Q. How are crystallographic challenges (e.g., twinning or disorder) resolved in structural studies?

- SHELXL refinement : Utilizes twin-law matrices and restraints for twinned data .

- High-resolution data collection : Synchrotron sources (λ < 1 Å) improve signal-to-noise ratios for disordered regions .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to validate packing modes .

Q. What experimental designs reconcile contradictory bioactivity data across studies?

Q. How are regioselectivity challenges addressed during functionalization of the chromen-2-one core?

- Directed ortho-metalation : Uses directing groups (e.g., -OMe) to control substitution patterns.

- Microwave-assisted C–H activation : Achieves selective functionalization at the 3- or 4-position via Pd catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.